2-(4-Bromo-3-fluorophenyl)oxirane
Description
2-(4-Bromo-3-fluorophenyl)oxirane is an epoxide derivative featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3). The oxirane (epoxide) functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in ring-opening reactions for pharmaceuticals, agrochemicals, or materials science.
For this compound, the precursor would likely be 4-bromo-3-fluorostyrene, followed by epoxidation under controlled conditions.
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
InChI Key |
FNKONCIASNDEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical analogues of 2-(4-Bromo-3-fluorophenyl)oxirane, focusing on substituent effects, reactivity, and applications:
Comparative Analysis
Electronic Effects
- This compound : Bromine’s electron-withdrawing inductive effect (-I) and fluorine’s strong electronegativity polarize the epoxide ring, enhancing susceptibility to nucleophilic attack. This contrasts with 2-(4-Trifluoromethylphenyl)oxirane , where the -CF₃ group exerts a stronger -I effect, further increasing electrophilicity .
- 2-(3-Chloro-4-fluorophenyl)oxirane : Chlorine’s -I effect and fluorine’s electronegativity create a polarized aromatic system, but the lower atomic radius of Cl compared to Br may reduce steric hindrance during reactions .
Steric Considerations
- The meta-fluoro and para-bromo substituents in this compound introduce moderate steric bulk, which may slow down reactions requiring planar transition states. In contrast, 2-(5-Bromo-2,3-difluorophenoxy)oxirane (with substituents on adjacent carbons) exhibits greater steric hindrance, affecting regioselectivity in ring-opening reactions .
Reactivity in Epoxide Ring-Opening
- Bromine’s polarizability in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas fluorine’s electron-withdrawing nature directs attack to the less hindered epoxide carbon.
- 2-(4-Trifluoromethylphenyl)oxirane ’s -CF₃ group accelerates ring-opening due to heightened electrophilicity but may reduce stability under acidic conditions .
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